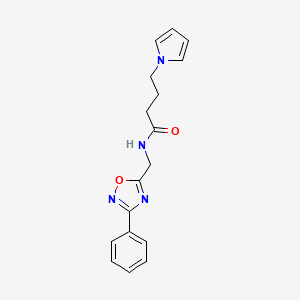

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)butanamide

Descripción

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic small molecule characterized by a butanamide backbone functionalized with two distinct heterocyclic moieties: a 3-phenyl-1,2,4-oxadiazole group at the N-terminal and a pyrrole ring at the C-terminal. The 1,2,4-oxadiazole ring is known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry, while the pyrrole group contributes to π-π stacking interactions in biological systems .

Propiedades

IUPAC Name |

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-pyrrol-1-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c22-15(9-6-12-21-10-4-5-11-21)18-13-16-19-17(20-23-16)14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNCCXDPJABBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCCN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.

Attachment of the phenyl group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Formation of the pyrrole moiety: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

Linking the two moieties: The final step involves the formation of the amide bond, which can be achieved through a condensation reaction between the oxadiazole-containing intermediate and the pyrrole-containing intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, or using chemical reducing agents like lithium aluminum hydride, to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst, lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: The compound could be explored for its potential as a drug candidate, particularly in the areas of anti-inflammatory, antimicrobial, or anticancer research.

Materials Science: Its unique structure might make it useful in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).

Chemical Biology: The compound could be used as a probe to study biological processes, given its potential interactions with various biomolecules.

Mecanismo De Acción

The mechanism by which N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)butanamide exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparación Con Compuestos Similares

Structural Analogues from Pharmacopeial Standards

The Pharmacopeial Forum (2017) documents three butanamide derivatives with structural similarities to the target compound:

Key Comparisons:

- Heterocyclic Moieties: The target compound substitutes the tetrahydropyrimidinyl and phenoxyacetamido groups in m, n, and o with a phenyl-oxadiazole and pyrrole. This substitution likely alters solubility and target selectivity, as pyrrole is less polar than tetrahydropyrimidinone.

- Stereochemical Complexity: Pharmacopeial analogues exhibit multiple stereocenters, which may enhance binding specificity but complicate synthesis.

- Pharmacokinetic Profiles: The phenyl-oxadiazole in the target compound is expected to confer higher metabolic stability compared to the ester-containing phenoxyacetamido groups in m, n, and o, which are prone to hydrolysis .

Functional Group Analysis

- 1,2,4-Oxadiazole vs. Tetrahydropyrimidinone: The oxadiazole ring in the target compound is aromatic and planar, favoring interactions with flat binding pockets (e.g., kinase ATP sites).

- Pyrrole vs. Phenoxyacetamido: The pyrrole’s electron-rich aromatic system may enhance binding to heme-containing enzymes (e.g., cytochrome P450), whereas phenoxyacetamido groups in pharmacopeial compounds could engage in hydrophobic interactions with lipid-rich environments.

Research Findings and Gaps

While the target compound’s structural features suggest advantages in stability and synthetic feasibility, direct pharmacological data (e.g., IC₅₀ values, toxicity profiles) are absent in the reviewed literature. In contrast, pharmacopeial analogues m, n, and o are documented in regulatory contexts, implying validated purity and stereochemical integrity but without disclosed activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.